molecular formula C24H15Cl2NO5 B11515689 2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate

2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate

Cat. No.: B11515689
M. Wt: 468.3 g/mol
InChI Key: SGIFGPFSOURZGD-XDHOZWIPSA-N
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Description

2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate is a complex organic compound that features a benzoate ester linked to a chlorinated phenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-5-chlorobenzoic acid to form an intermediate Schiff base, which is then cyclized to form the oxazole ring. The final step involves esterification with methoxybenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate is unique due to its combination of a benzoate ester, chlorinated phenyl group, and oxazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H15Cl2NO5

Molecular Weight

468.3 g/mol

IUPAC Name

[2-chloro-4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] benzoate

InChI

InChI=1S/C24H15Cl2NO5/c1-30-20-13-14(11-18(26)21(20)31-23(28)16-5-3-2-4-6-16)12-19-24(29)32-22(27-19)15-7-9-17(25)10-8-15/h2-13H,1H3/b19-12+

InChI Key

SGIFGPFSOURZGD-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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